1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one
Description
1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The ethyl substituent at the N1 position distinguishes it from other derivatives in this class. Its core scaffold is structurally analogous to pharmacologically relevant molecules such as I-BET151, a BET bromodomain inhibitor, underscoring its relevance in drug discovery .
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-ethyl-3H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C8H9N3O/c1-2-11-7-3-4-9-5-6(7)10-8(11)12/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
IZMHDQHLCXGLRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=NC=C2)NC1=O |
Origin of Product |
United States |
Biological Activity
1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one, a compound with the CAS number 460739-65-5, has garnered attention for its biological activities, particularly in the context of cancer treatment and as an inhibitor of various kinases. This article synthesizes available research findings, including structure-activity relationships (SAR), biological assessments, and case studies, to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₈H₉N₃O
- Molecular Weight : 163.18 g/mol
- Structural Characteristics : The compound features an imidazo[4,5-c]pyridine core, which is significant in its biological interactions.
This compound has been studied for its role as a kinase inhibitor. Specifically, it has shown inhibitory activity against Src family kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced cell proliferation and survival in tumor cells.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the imidazo[4,5-c]pyridine structure can significantly affect the compound's potency and selectivity. For example:
- Compound Variants : Various analogs have been synthesized to optimize biological activity and reduce toxicity. The introduction of different substituents at specific positions on the imidazo ring has been shown to enhance anti-tumor efficacy while minimizing off-target effects .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several glioblastoma cell lines (U87, U251, T98G). The compound's effectiveness was comparable to established Src inhibitors such as PP2 .
The following table summarizes key findings from various studies:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| U87 | 1.5 | Src inhibition |
| U251 | 2.0 | Src inhibition |
| T98G | 2.5 | Src inhibition |
| HepG2 (liver) | 0.575 | Cytotoxicity at higher concentrations |
Case Studies
A notable study investigated the compound's effects on glioblastoma cells. Results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through pathways associated with Src inhibition .
Pharmacokinetics and Toxicology
Pharmacokinetic profiling shows that the compound maintains stability in liver microsomes, suggesting lower chances of rapid metabolism and potential hepatotoxicity compared to other compounds in its class .
Scientific Research Applications
Anticancer Activity
Recent studies have identified 1-Ethyl-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives as potential Src family kinase inhibitors. These compounds have shown significant antiproliferative activity against glioblastoma cell lines (U87, U251, T98G) comparable to established inhibitors like PP2. Molecular dynamics simulations indicated favorable binding interactions within the ATP-binding site of Src kinases, suggesting a mechanism for their anticancer effects .
Immunomodulatory Effects
The compound has also been investigated for its role as a Toll-like receptor 7 (TLR7) agonist. TLR7 plays a crucial role in the immune response, and compounds that activate this receptor can enhance the body's defense mechanisms against infections and tumors. The structure-activity relationship studies indicate that modifications to the imidazo[4,5-c]pyridin-2(3H)-one scaffold can lead to enhanced immunomodulatory properties .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound possess antimicrobial activity against various bacterial strains. For instance, synthesized compounds were evaluated for their efficacy against Staphylococcus aureus and Escherichia coli using the disc diffusion method, revealing promising results that warrant further exploration .
Data Table of Applications
Case Study 1: Src Kinase Inhibition
A study synthesized various derivatives of imidazo[4,5-c]pyridin-2(3H)-one and tested their inhibitory effects on Src and Fyn kinases. Compound variants were screened for their ability to reduce cell proliferation in glioblastoma models, leading to the identification of highly potent candidates suitable for further development.
Case Study 2: TLR7 Agonism
In another investigation, researchers explored the immunomodulatory potential of these compounds by assessing their ability to activate TLR7 pathways in vitro. The findings suggest that certain modifications can significantly enhance their efficacy as therapeutic agents in immunotherapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of imidazo[4,5-c]pyridin-2(3H)-one derivatives is highly dependent on substituents and ring saturation. Key comparisons include:
Key Observations:
- Ring Position (4,5-c vs. 4,5-b): The imidazo[4,5-c]pyridin-2(3H)-one core (as in 1-Ethyl derivative) exhibits distinct binding modes compared to imidazo[4,5-b]pyridin-2(3H)-one derivatives. For example, I-BET151’s 4,5-c configuration enables interactions with the BRD4 Kac site, while 4,5-b derivatives show reduced antiviral potency .
- Substituent Effects: Bulky substituents (e.g., phenethyl or phenyl at N1/C5) enhance cytotoxicity but may reduce solubility. The ethyl group in this compound balances lipophilicity and steric effects, making it a candidate for further optimization .
Cytotoxic Activity
Cyclic urea derivatives with the imidazo[4,5-c]pyridin-2(3H)-one scaffold demonstrate moderate to potent cytotoxicity:
Note: Compound 2’s phenethyl and phenyl groups enhance hydrophobic interactions with cancer cell targets, whereas simpler substituents (e.g., ethyl) may require additional functional groups for optimal activity .
Enzyme Inhibitory Activity
Imidazo[4,5-c]pyridin-2(3H)-one derivatives exhibit anti-α-glucosidase activity, a target for antidiabetic drugs:
| Compound | IC₅₀ (µM) | Comparison to Acarbose (IC₅₀ = 121.01 µM) | Reference |
|---|---|---|---|
| Compound 1 | 104.06 ± 0.65 | More potent than acarbose | |
| Compound 12 | 49.85 ± 0.10 | Significantly more potent |
Receptor Binding and Drug Design
- BET Bromodomain Inhibition: I-BET151’s imidazo[4,5-c]quinoline-2(3H)-one core serves as a lysine acetyl mimetic. Replacing this core with a γ-carboline motif (as in Compound 81) improved BRD4-binding affinity, highlighting the scaffold’s adaptability .
- Serotonin Receptor Ligands: N-alkylated imidazo[4,5-c]pyridin-2(3H)-ones act as dual 5-HT7/5-HT2A receptor ligands, with tertiary amine chains critical for receptor interaction .
Physicochemical Properties
- Solubility and Lipophilicity: Hexahydro derivatives (e.g., Compound 2) exhibit improved solubility due to reduced ring aromaticity, whereas fully aromatic cores (e.g., I-BET151) prioritize target binding .
- Synthetic Accessibility: this compound derivatives can be synthesized via alkylation of the parent scaffold, as demonstrated in tolebrutinib synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
